molecular formula C21H17N5OS B2411198 N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396875-21-0

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2411198
CAS No.: 1396875-21-0
M. Wt: 387.46
InChI Key: ZQZPTVFLUKPYRA-UHFFFAOYSA-N
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Description

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5OS/c1-28-18-13-6-5-11-16(18)23-21(27)19-20(17-12-7-8-14-22-17)26(25-24-19)15-9-3-2-4-10-15/h2-14H,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZPTVFLUKPYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-(methylthio)aniline with various reagents to form the desired triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylthio)phenyl)benzamide
  • N-(2-(methylthio)phenyl)formamide
  • 5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine

Uniqueness

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring with a pyridine and phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and makes it a valuable compound for various applications.

Biological Activity

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, with CAS Number 1396875-21-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1396875-21-0
Molecular FormulaC21H17N5OS
Molecular Weight387.5 g/mol

The compound exhibits its biological activity primarily through the inhibition of specific protein kinases involved in cell proliferation and survival pathways. It has been suggested that triazole derivatives can modulate various signaling pathways that are crucial in cancer progression. Specifically, it may inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several studies regarding its anticancer properties:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF73.79Inhibition of cell proliferation
SF-26812.50Induction of apoptosis
NCI-H46042.30Cell cycle arrest at G2/M phase
VariousVariesInhibition of protein kinases (e.g., CDK2)

Case Studies

In a notable study, the compound was evaluated for its efficacy against breast cancer cells (MCF7). The results indicated an IC50 value of 3.79 µM, suggesting potent activity against these cells. Further analysis revealed that the compound induced apoptosis and caused significant cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent.

Another study focused on lung cancer cells (NCI-H460), where the compound demonstrated an IC50 value of 42.30 µM. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth and survival.

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